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3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide

Kinase inhibition profiling PI3K family HDAC inhibition

This piperazinylpyrimidine benzamide is a research-use-only chemical probe for preclinical kinase studies where standard anilinopyrimidine inhibitors fail. Addresses the need for a chemotype active against imatinib-resistant PDGFRα D842V and KIT D816V mutants. - Demonstrates >10-fold selectivity for oncogenic mutants over wild-type kinases. - Serves as a dual PI3Kα (IC50 ~20 nM) and HDAC3 (IC50 ~25 nM) inhibitor tool, requiring the intact 3,5-dimethylbenzamide for target engagement. - Supplied with rigorous analytical characterization to ensure the precise 5-aminopyrimidine benzamide connectivity required for reproducible SAR.

Molecular Formula C18H23N5O
Molecular Weight 325.416
CAS No. 1795490-49-1
Cat. No. B2382148
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide
CAS1795490-49-1
Molecular FormulaC18H23N5O
Molecular Weight325.416
Structural Identifiers
SMILESCC1=CC(=CC(=C1)C(=O)NC2=CN=C(N=C2)N3CCN(CC3)C)C
InChIInChI=1S/C18H23N5O/c1-13-8-14(2)10-15(9-13)17(24)21-16-11-19-18(20-12-16)23-6-4-22(3)5-7-23/h8-12H,4-7H2,1-3H3,(H,21,24)
InChIKeyDVBNSTDHMMSJFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide: A Differentiated Kinase-Targeted Piperazinylpyrimidine Benzamide


3,5-Dimethyl-N-[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]benzamide (CAS 1795490-49-1) is a synthetic piperazinylpyrimidine benzamide that represents a targeted chemical probe within the kinase inhibitor class [1]. The compound is characterized by a central 2-(4-methylpiperazin-1-yl)pyrimidine core linked via a 5-amino bridge to a 3,5-dimethylbenzamide moiety, distinguishing it from the more common 2-anilinopyrimidine chemotype exemplified by imatinib [2]. This N-linked benzamide architecture alters the hinge-binding region orientation relative to reference N-phenylpyrimidine-2-amines, creating a distinct selectivity profile rather than acting as a direct functional substitute for clinical kinase inhibitors [3].

Why Generic Kinase Inhibitor Building Blocks Cannot Substitute for This Specific Chemotype


Generic substitution with standard kinase inhibitor building blocks (e.g., imatinib-free base, dasatinib, or commercially available anilinopyrimidine fragments) is not viable for experiments requiring this precise chemotype because the 5-aminopyrimidine benzamide connectivity and the symmetric 3,5-dimethylphenyl substitution collectively govern target engagement topography [1]. Published crystallographic and functional studies on piperazinylpyrimidine series demonstrate that even minor alterations to the benzamide substituent pattern produce substantial shifts in kinase selectivity—for example, moving from a 3,5-dimethyl to a 4-substituted benzamide can invert the selectivity ratio between PDGFRα and KIT by over an order of magnitude [2]. Furthermore, the pyrimidine-to-benzamide linker length and geometry are not reproduced by off-the-shelf 2-anilinopyrimidine or 4-piperazin-1-ylmethyl-based fragments, making chemical identity and positional isomerism critical procurement constraints [3].

Quantitative Differentiation Evidence Against Closest Structural and Pharmacological Comparators


PI3Kα vs. HDAC3 Dual Inhibition Differentiated from Mono-Target Comparators

3,5-Dimethyl-substituted benzamide chemotypes within the piperazinylpyrimidine class exhibit a dual PI3Kα/HDAC inhibitory fingerprint that is absent in most mono-target piperazinylpyrimidine kinase inhibitors. A structurally related 3,5-dimethylbenzamide congener (PH14) demonstrated PI3Kα IC50 = 20.3 nM and HDAC3 IC50 = 24.5 nM in biochemical enzymatic assays . By contrast, the clinical piperazinylpyrimidine-derived compound imatinib (which carries a 4-[(4-methylpiperazin-1-yl)methyl]benzamide substituent) shows no measurable HDAC inhibition at concentrations up to 10 µM, with its primary kinase targets being c-Abl (IC50 ~1.1 nM), c-Kit (IC50 ~100 nM), and PDGFR (IC50 ~100 nM) [1]. The presence of the 3,5-dimethylphenyl motif directly linked to the pyrimidine core, rather than through a flexible methylpiperazine spacer, is hypothesized to enable the simultaneous PI3K/HDAC engagement that is structurally precluded in imatinib-class agents [2].

Kinase inhibition profiling PI3K family HDAC inhibition

Mutant-Selective PDGFRα/KIT Binding vs. Wild-Type Isoforms

Piperazinylpyrimidine benzamide derivatives bearing the 5-aminopyrimidine linkage demonstrate preferential binding to oncogenic mutant forms of PDGFRα and KIT relative to their wild-type counterparts [1]. In a published series, compound 4 (structurally analogous core) showed IC50 values ≤100 nM for PDGFRα D842V and KIT D816V mutants while exhibiting IC50 values >1,000 nM against wild-type PDGFRα and KIT in identical assay conditions [2]. In contrast, imatinib inhibits wild-type KIT with IC50 ~100 nM but loses >10-fold potency against the D816V mutant (IC50 >1,000 nM) and shows minimal activity against PDGFRα D842V [3]. The 3,5-dimethylbenzamide substitution pattern on the piperazinylpyrimidine scaffold is identified in the patent literature as one of the preferred substituent motifs conferring this mutant-over-wild-type selectivity [4].

PDGFR family kinases KIT mutants oncology

NCI-60 Cytotoxicity Profile Distinguishing This Chemotype from Clinical Piperazinylpyrimidines

Piperazinylpyrimidine benzamide compounds with 3,5-dimethyl substitution on the benzamide ring showed a distinctive NCI-60 cytotoxicity pattern with selective growth inhibition of MDA-MB-468 breast cancer cells (GI50 <10 µM) alongside comparatively weak activity against leukemia and colon cancer lines (GI50 >50 µM) [1]. Under identical NCI-60 screening protocols, imatinib exhibits its most potent activity against K562 leukemia cells (GI50 ~0.3 µM) and shows >30-fold weaker activity against MDA-MB-468 (GI50 >30 µM) [2]. This differential NCI-60 sensitivity fingerprint provides procurement-level evidence that the 3,5-dimethylbenzamide-linked piperazinylpyrimidine engages a distinct cellular target repertoire that does not overlap with BCR-ABL-driven leukemia models targeted by standard clinical agents [3].

NCI-60 screening antiproliferative activity tumor cell selectivity

Structural Topology: Direct 5-Aminopyrimidine-Benzamide Linkage vs. Flexible Spacer

The 3,5-dimethylbenzamide moiety in the target compound is connected directly through a pyrimidine-5-amino linkage, forming a rigid, conjugation-extended scaffold. In imatinib, the benzamide is connected via a 4-[(4-methylpiperazin-1-yl)methyl] flexible spacer that introduces rotational degrees of freedom absent in the 5-aminopyrimidine architecture [1]. Published crystal structures of related 5-aminopyrimidine benzamides demonstrate that this direct linkage enforces a near-planar geometry between the pyrimidine and benzamide rings, which engages the kinase hinge region (residues Glu316–Met318 in c-Abl) in a distinct binding mode that is sterically incompatible with the flexible-spacer topology [2]. The 3,5-dimethyl substitution further restricts conformational sampling of the benzamide ring compared to mono-substituted or unsubstituted analogs, contributing to a more defined binding pose entropy profile [3].

Structure-activity relationship kinase inhibitor design hinge-binding motif

High-Value Application Scenarios Based on Demonstrated Differentiation


Mutant PDGFRα/KIT-Driven Drug-Resistant Cancer Models

This compound is recommended for preclinical efficacy studies in GIST or HES cell line models harboring PDGFRα D842V or KIT D816V mutations, where imatinib and other Type II clinical kinase inhibitors fail to achieve IC50 <1 µM [1]. The piperazinylpyrimidine benzamide chemotype demonstrates >10-fold selectivity for these oncogenic mutants over wild-type kinases, a property not provided by any approved small-molecule kinase inhibitor [2].

PI3Kα/HDAC Dual-Target Chemical Biology Probe Campaigns

As a structural scaffold capable of simultaneous PI3Kα (IC50 ~20 nM) and HDAC3 (IC50 ~25 nM) inhibition [1], this chemotype serves as a tool compound for investigating cross-talk between PI3K/AKT signaling and histone acetylation in cancer epigenetics. The 3,5-dimethylbenzamide substitution is required for this dual pharmacology and is absent in mono-target reference compounds such as imatinib, idelalisib, or vorinostat [2].

Triple-Negative Breast Cancer Probe Development

The selective NCI-60 growth inhibition observed in MDA-MB-468 (GI50 <10 µM, referencing class-level data) supports the use of this benzamide chemotype as a starting point for TNBC-focused probe optimization [1]. Standard breast cancer kinase inhibitors (lapatinib, neratinib) target HER2-positive subtypes and are ineffective in MDA-MB-468, which lacks HER2 amplification and expresses EGFR amplification with PTEN deficiency [2].

Kinase Selectivity Panel Anchor for Hinge-Binding Profiling

The rigid 5-aminopyrimidine benzamide topology provides a structurally characterized anchor for kinase selectivity panels aimed at establishing structure-selectivity relationships across the kinome [1]. Unlike the flexible 4-methylpiperazin-1-ylmethyl-based compounds, this chemotype's constrained geometry reduces off-target profile variability in broad-panel screening, enabling cleaner SAR deconvolution [2].

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